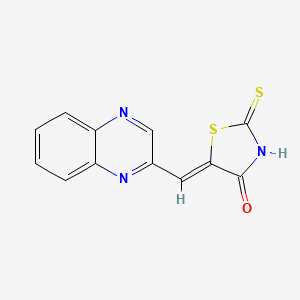![molecular formula C14H18ClFN2O2 B5492434 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide, also known as CFMPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been shown to have various biological activities. CFMPB has been found to have potential applications in the fields of neuroscience and cancer research, among others.
作用機序
The exact mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptor. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to inhibit the activity of various enzymes, including phosphodiesterase and monoamine oxidase.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects in the body. In animal studies, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), in the brain and peripheral tissues. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in laboratory experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide.
将来の方向性
There are several future directions for research on 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in the brain and to determine its efficacy in animal models of neurodegeneration. Another area of interest is the development of new derivatives of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have potential applications in drug discovery and development. Finally, more studies are needed to investigate the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in cancer therapy, particularly in combination with other chemotherapeutic agents.
合成法
The synthesis of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 2-chloroacetamide, followed by the reduction of the resulting product with palladium-carbon and hydrogen gas. The final step involves the reaction of the resulting amine with 3-(4-morpholinyl)propylamine to yield 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. The purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have anxiolytic and antidepressant properties, as well as potential use as a treatment for neuropathic pain. In cancer research, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antiproliferative effects on cancer cells, particularly in breast cancer. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-chloro-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c15-13-10-11(16)2-3-12(13)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGLYAOLNFNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)
![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![5-({3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5492415.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)
![4-ethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5492458.png)